molecular formula C16H12I2N4O2S B12041388 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B12041388
M. Wt: 578.2 g/mol
InChI Key: OESBJQGUMHECNX-FBCYGCLPSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide with 2-hydroxy-3,5-diiodobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The benzimidazole ring can intercalate with DNA, while the hydrazide moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide
  • 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (3-bromo-benzylidene)-hydrazide
  • 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (2-chloro-3-phenylallylidene)-hydrazide

Uniqueness

The combination of the benzimidazole ring and the hydrazide moiety also contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H12I2N4O2S

Molecular Weight

578.2 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12I2N4O2S/c17-10-5-9(15(24)11(18)6-10)7-19-22-14(23)8-25-16-20-12-3-1-2-4-13(12)21-16/h1-7,24H,8H2,(H,20,21)(H,22,23)/b19-7+

InChI Key

OESBJQGUMHECNX-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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